E7090

FGFR isoform selectivity kinase inhibitor profiling off-target toxicity

Choose E7090 for its unique Type V binding kinetics and superior 169-fold FGFR1/FGFR4 selectivity ratio. Unlike pan-FGFR inhibitors, it eliminates FGFR4-mediated artifacts in phosphate homeostasis and toxicity models. Retains potency against FGFR3 K650E gatekeeper mutants, making it an essential tool compound for investigating acquired resistance mechanisms. Ideal for SKR studies requiring intermediate residence times.

Molecular Formula C32H37N5O6
Molecular Weight 587.7 g/mol
CAS No. 1622204-21-0
Cat. No. B607249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7090
CAS1622204-21-0
SynonymsE-7090;  E 7090;  E7090
Molecular FormulaC32H37N5O6
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO
InChIInChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39)
InChIKeyIBHOLSBDZMIPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E7090 (Tasurgratinib, CAS 1622204-21-0): Selective Oral FGFR1-3 Tyrosine Kinase Inhibitor for Research Procurement


E7090 (tasurgratinib) is a potent, orally available, small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, with substantially weaker activity against FGFR4. Discovered in-house by Eisai's Tsukuba Research Laboratories, E7090 possesses a distinct chemical structure lacking the dimethoxyphenyl moiety found in earlier FGFR inhibitors [1]. The compound exhibits a unique Type V binding mode to FGFR1, characterized by rapid and potent binding with high selectivity [2]. The succinate salt form (CAS 1879965-80-6) is the most common formulation for in vitro and in vivo studies.

E7090 (CAS 1622204-21-0) Cannot Be Functionally Substituted by Other FGFR Inhibitors: Quantitative Evidence of Differential Selectivity and Binding Kinetics


FGFR inhibitors display widely divergent isoform selectivity profiles, binding kinetics, and susceptibility to resistance mutations that preclude generic interchangeability for scientific applications. Despite sharing FGFR1-3 as primary targets, inhibitors such as pemigatinib, infigratinib, erdafitinib, and futibatinib differ markedly in FGFR4 off-target potency, Type I versus Type V binding mechanisms, residence times, and activity against clinically relevant gatekeeper mutants [1]. E7090 demonstrates a unique combination of sub-nanomolar potency against FGFR1-3 with the highest FGFR1/FGFR4 selectivity ratio among reversible FGFR1-3 inhibitors, a Type V binding mode associated with prolonged target engagement, and retained potency against FGFR3 K650E gatekeeper mutations that confer resistance to ATP-competitive inhibitors. The evidence below quantifies these differentiation points using direct comparator data from peer-reviewed kinase panels and cellular assays.

E7090 Quantitative Differentiation Evidence: Comparator Data for Scientific Selection and Procurement Decisions


E7090 Achieves the Highest FGFR1/FGFR4 Selectivity Ratio Among Reversible FGFR1-3 Inhibitors

E7090 exhibits a 169-fold selectivity for FGFR1 over FGFR4 (IC50 0.71 nM vs. 120 nM), representing the highest FGFR1/FGFR4 selectivity ratio among clinically evaluated reversible FGFR1-3 inhibitors [1]. By comparison, pemigatinib demonstrates a 75-fold ratio (FGFR1 0.4 nM, FGFR4 30 nM), infigratinib a 55-fold ratio (FGFR1 1.1 nM, FGFR4 61 nM), and erdafitinib only a 4.75-fold ratio (FGFR1 1.2 nM, FGFR4 5.7 nM) [2][3][4]. Futibatinib, an irreversible pan-FGFR inhibitor, shows a 0.95-fold ratio (FGFR1 3.9 nM, FGFR4 8.3 nM) [5]. The irreversible covalent inhibitor futibatinib is excluded from the reversible inhibitor comparison but included for reference as a structurally and mechanistically distinct comparator.

FGFR isoform selectivity kinase inhibitor profiling off-target toxicity oncology research

E7090 Exhibits Superior Kinome-Wide Selectivity with Only 3 Non-FGFR Kinases Inhibited at <10 nM

In a 93-kinase selectivity panel, E7090 inhibited only three non-FGFR tyrosine kinases (RET, DDR2, and FLT1) with IC50 values below 10 nM [1]. This degree of kinome selectivity exceeds that of erdafitinib, which potently inhibits VEGFR2 (IC50 36.8 nM) and RET (IC50 1.8 nM) in addition to FGFRs [2]. The limited off-target kinase profile of E7090 is attributed to its unique Type V binding mode, which lacks the dimethoxyphenyl moiety characteristic of Type I ATP-competitive FGFR inhibitors like erdafitinib and infigratinib [3]. Among the 93 kinases tested, E7090 exhibited >100-fold selectivity for FGFR1-3 over the remaining 90 kinases [1].

kinase selectivity profiling off-target kinase inhibition polypharmacology chemical biology

E7090 Retains Potent Activity Against FGFR3 Gatekeeper Mutant K650E (IC50 3.1 nM), a Common Resistance Mutation

E7090 potently inhibits the FGFR3 K650E gatekeeper mutant with an IC50 of 3.1 nM and the FGFR3 K650M mutant with an IC50 of 16 nM [1]. The K650E mutation is a clinically observed resistance mutation in FGFR3-driven cancers that confers reduced sensitivity to ATP-competitive Type I FGFR inhibitors [2]. The retained potency of E7090 against this gatekeeper mutant is attributed to its Type V binding mode, which does not rely exclusively on ATP-pocket interactions and exhibits rapid binding kinetics with high selectivity [3]. While direct comparator data for other FGFR inhibitors against K650E are limited in the public domain, the structural basis for E7090's differential activity is supported by kinetic interaction analyses showing intermediate dissociation kinetics distinct from Type I inhibitors like AZD4547 [4].

FGFR3 gatekeeper mutation acquired resistance K650E kinase inhibitor resistance oncology research

E7090 Demonstrates Intermediate Residence Time (19 min) on FGFR1, Distinguishing It from Type I and Type V Kinase Inhibitors

E7090 exhibits a residence time of 19 minutes on FGFR1 kinase, with dissociation kinetics intermediate between the Type I inhibitor AZD4547 (faster dissociation) and the Type V inhibitor lenvatinib (slower dissociation) [1]. Kinetic interaction analysis revealed that E7090 dissociated more slowly from FGFR1 than did AZD4547, indicating a relatively longer target engagement duration [2]. This intermediate kinetic profile is a hallmark of E7090's unique Type V binding mode, which lacks the dimethoxyphenyl moiety characteristic of Type I ATP-competitive inhibitors and enables rapid, potent binding with high selectivity [3]. Residence time is a key determinant of cellular target engagement and in vivo efficacy, as longer residence times can prolong pharmacodynamic effects beyond plasma drug exposure.

binding kinetics residence time Type V inhibitor kinase inhibitor pharmacology drug-target interaction

E7090 Potently Inhibits FGFR2-Amplified SNU-16 Gastric Cancer Cell Proliferation (IC50 5.7 nM) and Tumor Growth in Xenograft Models

E7090 inhibits FGFR phosphorylation in SNU-16 human gastric cancer cells (harboring FGFR2 amplification) with an IC50 of 1.2 nM and suppresses cell proliferation with an IC50 of 5.7 nM [1]. In a mouse xenograft model of SNU-16 human gastric cancer, oral administration of E7090 produced dose-dependent inhibition of FGFR signaling and tumor growth [2]. The compound exhibits selective antiproliferative activity against cancer cell lines harboring various FGFR genetic abnormalities (amplification, mutation, or translocation) while sparing cell lines lacking FGFR alterations . In a 4T1 mouse lung metastasis model, E7090 treatment (6.25-50 mg/kg, orally, once daily) prolonged survival . While cross-study comparisons of in vivo efficacy are confounded by differing dosing regimens and tumor models, E7090 has demonstrated reproducible antitumor activity across multiple FGFR-driven preclinical models.

FGFR2 amplification gastric cancer model SNU-16 xenograft preclinical efficacy

E7090 (CAS 1622204-21-0) Recommended Research Applications Based on Quantitative Differentiation Evidence


FGFR1-3 Dependent Signaling Studies Requiring Minimal FGFR4 Off-Target Confounding

Researchers investigating FGFR1-3 mediated pathways in cellular or in vivo models where FGFR4 inhibition could introduce confounding biological effects should prioritize E7090 due to its 169-fold FGFR1/FGFR4 selectivity ratio—the highest among reversible FGFR1-3 inhibitors [1]. This is particularly critical in models of FGF23-mediated phosphate homeostasis, where FGFR4 inhibition is a known driver of hyperphosphatemia and associated toxicity [2]. E7090's superior selectivity enables cleaner interrogation of FGFR1-3 signaling without the FGFR4-related artifacts observed with less selective inhibitors such as erdafitinib (4.75-fold ratio) or pan-FGFR inhibitors like futibatinib (0.95-fold ratio).

FGFR3 Gatekeeper Mutation (K650E/K650M) Resistance Mechanism Studies

Investigators studying acquired resistance to FGFR inhibitors in FGFR3-driven cancers (e.g., bladder cancer, multiple myeloma) should consider E7090 as a tool compound due to its retained potency against the FGFR3 K650E (IC50 3.1 nM) and K650M (IC50 16 nM) gatekeeper mutants [1]. The minimal 2.6-fold potency shift against K650E relative to wild-type FGFR3 distinguishes E7090 from Type I ATP-competitive inhibitors, which often exhibit >10-fold reductions in potency against analogous gatekeeper mutations in other kinases [2]. This property makes E7090 particularly valuable for combination studies aimed at preventing or delaying acquired resistance, and for comparative pharmacology studies exploring structure-activity relationships in kinase inhibitor resistance.

Kinetic Selectivity and Structure-Kinetic Relationship (SKR) Studies of Type V Kinase Inhibitors

E7090's unique Type V binding mode—characterized by a 19-minute residence time on FGFR1, intermediate between AZD4547 and lenvatinib—makes it an essential reference compound for structure-kinetic relationship (SKR) studies investigating the relationship between inhibitor binding kinetics and cellular efficacy [1]. The compound's distinct chemical structure, lacking the dimethoxyphenyl moiety present in Type I FGFR inhibitors, provides a valuable scaffold for medicinal chemistry efforts aimed at optimizing binding kinetics and selectivity [2]. Researchers developing next-generation FGFR inhibitors or conducting mechanistic studies of kinase inhibitor pharmacology should include E7090 as a benchmark Type V inhibitor with intermediate dissociation kinetics.

FGFR2-Amplified Gastric Cancer Xenograft Models and Metastasis Studies

E7090 demonstrates robust, dose-dependent inhibition of FGFR signaling and tumor growth in SNU-16 FGFR2-amplified gastric cancer xenograft models [1]. Additionally, in the 4T1 mouse lung metastasis model, oral E7090 treatment (6.25-50 mg/kg) prolonged survival, suggesting utility in metastasis research [2]. The compound's oral bioavailability, clean kinome selectivity profile (only 3 non-FGFR kinases inhibited at <10 nM among 93 tested), and high FGFR1/FGFR4 selectivity ratio position it as a preferred tool for FGFR2-dependent in vivo pharmacology studies where minimizing off-target kinase effects and FGFR4-mediated toxicities is essential for data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.